molecular formula C16H19NO2 B2841041 N-(4-Hydroxy-4-phenylcyclohexyl)but-2-ynamide CAS No. 1935768-69-6

N-(4-Hydroxy-4-phenylcyclohexyl)but-2-ynamide

カタログ番号 B2841041
CAS番号: 1935768-69-6
分子量: 257.333
InChIキー: VAGOEWLYPGCFBM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-Hydroxy-4-phenylcyclohexyl)but-2-ynamide, also known as HPCBY, is a synthetic compound that belongs to the class of arylcyclohexylamines. It has gained significant attention in the scientific community due to its potential therapeutic applications, particularly in the field of neuroscience. HPCBY is a potent and selective inhibitor of the TRPC5 ion channel, which plays a crucial role in the regulation of neuronal excitability and synaptic plasticity.

作用機序

N-(4-Hydroxy-4-phenylcyclohexyl)but-2-ynamide acts as a potent and selective inhibitor of the TRPC5 ion channel, blocking calcium influx into neurons. This inhibition leads to a reduction in neuronal excitability and synaptic plasticity, which may contribute to its therapeutic effects in neuropsychiatric disorders. Additionally, N-(4-Hydroxy-4-phenylcyclohexyl)but-2-ynamide has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in neuronal survival and synaptic plasticity.
Biochemical and Physiological Effects
N-(4-Hydroxy-4-phenylcyclohexyl)but-2-ynamide has been shown to have several biochemical and physiological effects in preclinical studies. It has been found to reduce anxiety-like behavior in animal models, suggesting its potential as an anxiolytic agent. Additionally, N-(4-Hydroxy-4-phenylcyclohexyl)but-2-ynamide has been shown to improve cognitive function and reverse cognitive deficits in animal models of schizophrenia. These effects are thought to be mediated through the modulation of calcium signaling and the upregulation of BDNF expression.

実験室実験の利点と制限

One of the main advantages of using N-(4-Hydroxy-4-phenylcyclohexyl)but-2-ynamide in lab experiments is its selectivity for the TRPC5 ion channel, which allows for specific modulation of calcium signaling in neurons. Additionally, N-(4-Hydroxy-4-phenylcyclohexyl)but-2-ynamide has been shown to have good bioavailability and pharmacokinetic properties, making it a promising candidate for drug development. However, one limitation of using N-(4-Hydroxy-4-phenylcyclohexyl)but-2-ynamide in lab experiments is its potential for off-target effects, which may complicate the interpretation of results.

将来の方向性

There are several potential future directions for research on N-(4-Hydroxy-4-phenylcyclohexyl)but-2-ynamide. One area of interest is the development of more selective and potent TRPC5 inhibitors, which may have improved therapeutic efficacy and reduced side effects. Additionally, further studies are needed to elucidate the precise mechanisms underlying the therapeutic effects of N-(4-Hydroxy-4-phenylcyclohexyl)but-2-ynamide in neuropsychiatric disorders. Finally, clinical trials are needed to evaluate the safety and efficacy of N-(4-Hydroxy-4-phenylcyclohexyl)but-2-ynamide in humans, which may lead to the development of novel treatments for neuropsychiatric disorders.

合成法

The synthesis of N-(4-Hydroxy-4-phenylcyclohexyl)but-2-ynamide involves the reaction of 4-phenylcyclohexanone with propargyl bromide in the presence of a base, followed by reduction with lithium aluminum hydride and subsequent oxidation with chromium trioxide. The final product is obtained through a purification process using chromatography.

科学的研究の応用

N-(4-Hydroxy-4-phenylcyclohexyl)but-2-ynamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including depression, anxiety, and schizophrenia. It has been shown to modulate the activity of the TRPC5 ion channel, which is involved in the regulation of calcium signaling in neurons. Dysregulation of calcium signaling has been implicated in the pathophysiology of several neuropsychiatric disorders, making TRPC5 a promising target for drug development.

特性

IUPAC Name

N-(4-hydroxy-4-phenylcyclohexyl)but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2/c1-2-6-15(18)17-14-9-11-16(19,12-10-14)13-7-4-3-5-8-13/h3-5,7-8,14,19H,9-12H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAGOEWLYPGCFBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NC1CCC(CC1)(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Hydroxy-4-phenylcyclohexyl)but-2-ynamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。